molecular formula C12H14BrNO B1380832 3-(4-bromophenyl)-N-cyclopropylpropanamide CAS No. 1704065-11-1

3-(4-bromophenyl)-N-cyclopropylpropanamide

Cat. No. B1380832
CAS RN: 1704065-11-1
M. Wt: 268.15 g/mol
InChI Key: WLPSLXYZMRXAMF-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-N-cyclopropylpropanamide (also known as 4-bromo-N-cyclopropyl-benzamide) is a synthetic compound with a wide range of applications in the scientific research field. It has been used in various studies as a model compound for studying the chemical and biochemical properties of other compounds, as well as for investigating the mechanism of action of various drugs.

Scientific Research Applications

1. Applications in Organic Synthesis

  • A study by Taniguchi et al. (2005) demonstrated the use of related bromophenyl compounds in Bu3SnH-mediated radical cyclizations, leading to the formation of cyclic structures like cephalotaxine skeletons, highlighting their utility in complex organic synthesis (Taniguchi et al., 2005).
  • Sniady et al. (2007) reported on electrophilic cyclization using N-iodosuccinimide, involving bromophenyl compounds, to create halofurans and iodofurans, showing their role in diverse synthetic pathways (Sniady et al., 2007).

2. Crystallographic and Structural Analysis

  • Edafiogho et al. (2003) conducted X-ray crystallographic and theoretical studies on an anticonvulsant enaminone with a bromophenyl component, underscoring the significance of these compounds in structural biology and drug design (Edafiogho et al., 2003).
  • Lu et al. (2021) synthesized and characterized a cyclopropane-1-carboxamide derivative, using X-ray diffraction and other techniques, to explore its structure and potential in medicinal chemistry (Lu et al., 2021).

3. Antimicrobial and Antifungal Research

  • Siddiqa et al. (2022) synthesized N-(4-bromophenyl)furan-2-carboxamide and its analogues, investigating their in vitro anti-bacterial activities against drug-resistant bacteria, highlighting the therapeutic potential of bromophenyl derivatives (Siddiqa et al., 2022).
  • Buchta et al. (2004) evaluated the activity of halogenated phenyl compounds against yeasts and molds, demonstrating their broad-spectrum antifungal capabilities, particularly against Aspergillus spp. (Buchta et al., 2004).

4. Potential in Cancer Research

  • Guo et al. (2018) synthesized a bromophenol derivative and studied its anticancer activities on human lung cancer cells, suggesting its potential in developing new anticancer drugs (Guo et al., 2018).

5. Applications in Material Science

  • Xu et al. (2014) synthesized and characterized cyclopalladated and cyclometalated complexes with bromophenyl components, exploring their luminescent properties and potential applications in material science (Xu et al., 2014).

properties

IUPAC Name

3-(4-bromophenyl)-N-cyclopropylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO/c13-10-4-1-9(2-5-10)3-8-12(15)14-11-6-7-11/h1-2,4-5,11H,3,6-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLPSLXYZMRXAMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CCC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201266805
Record name Benzenepropanamide, 4-bromo-N-cyclopropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201266805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-bromophenyl)-N-cyclopropylpropanamide

CAS RN

1704065-11-1
Record name Benzenepropanamide, 4-bromo-N-cyclopropyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704065-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenepropanamide, 4-bromo-N-cyclopropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201266805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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